molecular formula C16H20N2O2 B6905006 N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide

N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide

Cat. No.: B6905006
M. Wt: 272.34 g/mol
InChI Key: MLNYPURXVXADTD-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide is a compound that belongs to the family of indolizine derivatives. Indolizines are heterocyclic compounds that have a fused pyrrole and pyridine ring system.

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2)10-13(6-8-20-16)17-15(19)12-9-14-5-3-4-7-18(14)11-12/h3-5,7,9,11,13H,6,8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNYPURXVXADTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CN3C=CC=CC3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(quinolin-2-yl)acetates with nitroolefins in the presence of cerium(III) salt . This method is efficient and can be catalyzed by either CoCl2·6H2O or ZrCl4 . Another approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions .

Industrial Production Methods

Industrial production of indolizine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as antiviral or anticancer activities .

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